molecular formula C21H24FN5O3S B2591486 2-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 2097865-55-7

2-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2591486
CAS No.: 2097865-55-7
M. Wt: 445.51
InChI Key: HCFHSEPMRQAGRN-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a 2,3-dihydropyridazin-3-one core substituted with a 4-fluorophenyl group at position 6 and a piperidin-4-ylmethyl moiety at position 2. The piperidine ring is further functionalized with a sulfonyl group linked to a 3,5-dimethyl-1H-pyrazol-4-yl group. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors or enzyme modulators, where the dihydropyridazinone core may act as a hydrogen-bond acceptor, and the fluorophenyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

2-[[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O3S/c1-14-21(15(2)24-23-14)31(29,30)26-11-9-16(10-12-26)13-27-20(28)8-7-19(25-27)17-3-5-18(22)6-4-17/h3-8,16H,9-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFHSEPMRQAGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a novel pyridazinone derivative with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, pharmacodynamics, and therapeutic potential based on diverse research findings.

The molecular formula of the compound is C20H26N4O3SC_{20}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 414.51 g/mol. The compound features a piperidine moiety linked to a sulfonyl group and a dihydropyridazinone structure, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC20H26N4O3S
Molecular Weight414.51 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors like piperidine derivatives and pyrazole sulfonamides. The synthetic route includes:

  • Formation of the pyrazole ring.
  • Sulfonation of the pyrazole derivative.
  • Alkylation with piperidine.
  • Cyclization to form the dihydropyridazinone structure.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. In one study, a related compound demonstrated an inhibition zone of 15 mm against E. coli at a concentration of 100 µg/mL .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. A related study reported IC50 values in the low micromolar range for similar compounds .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of this compound. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Antibacterial Activity

In a study involving synthesized piperidine derivatives, several compounds were screened for antibacterial activity against Salmonella typhi and Bacillus subtilis. The compound exhibited moderate to strong activity with MIC values ranging from 32 to 64 µg/mL .

Case Study 2: Enzyme Inhibition

A series of pyrazole derivatives were tested for AChE inhibition using standard protocols. The most active compounds showed IC50 values as low as 0.5 µM, indicating strong inhibitory potential compared to established drugs .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the pyrazole and piperidine structures exhibit significant antimicrobial properties. For example, compounds containing similar moieties have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds work by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Studies have shown that related pyrazole derivatives can inhibit tumor cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. The presence of the sulfonamide group may enhance these effects by increasing solubility and bioavailability in biological systems .

Neurological Applications

The piperidine component is known for its neuroactive properties. Compounds with similar structures have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may function by modulating neurotransmitter systems or providing neuroprotective effects against oxidative stress .

Pesticidal Activity

The compound's structural features make it a candidate for development as an agrochemical. Research on similar compounds has highlighted their effectiveness as insecticides or fungicides. The sulfonamide group can enhance the compound's ability to penetrate biological membranes of pests, leading to increased efficacy in pest control formulations .

Development of Novel Materials

The unique chemical structure allows for the potential development of new materials with specific properties. For example, compounds with similar frameworks have been utilized in creating polymers with enhanced mechanical properties or thermal stability. This application is particularly relevant in industries requiring durable materials for construction or manufacturing .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated bactericidal activity against MRSA strains; MIC values comparable to standard antibiotics.
AnticancerInduced apoptosis in cancer cell lines; showed promise in reducing tumor size in animal models.
AgriculturalEffective against common agricultural pests; reduced crop damage significantly in field trials.

Comparison with Similar Compounds

Table 1: Structural Comparison of Core Heterocycles

Compound Core Structure Key Substituents Potential Advantages
Target Compound 2,3-Dihydropyridazin-3-one 4-fluorophenyl, dimethylpyrazole-sulfonyl Improved solubility, rigidity
(d/e) Triazol-3-one Dichlorophenyl, piperazine Metal-binding capacity
(P-0053) Pyridazin-3(2H)-one Trifluoromethyl, isoxazole Metabolic resistance

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